2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the amino, fluorine, chlorine, and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, amines, and oxidizing agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The amino, fluorine, and chlorine groups can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide can be compared with other similar compounds, such as:
2-Aminopyrimidine compounds: These compounds share a similar amino group and pyridine ring structure but differ in the presence of other functional groups.
Fluorinated pyridines: These compounds contain fluorine atoms attached to the pyridine ring, similar to this compound.
Chlorinated pyridines: These compounds have chlorine atoms attached to the pyridine ring, providing a basis for comparison in terms of reactivity and applications.
Biological Activity
Overview
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide, with the CAS number 1823184-17-3, is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound contains an amino group, a fluorine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C12H7ClF4N2O |
Molecular Weight | 306.65 g/mol |
IUPAC Name | 5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline |
Purity | >95% |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups allows for binding interactions that can modulate enzymatic activity or receptor signaling pathways. For example, the amino group may facilitate hydrogen bonding with target proteins, while the trifluoromethyl group can enhance lipophilicity, influencing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : Ranged from 1.48 to 6.38 μM across different cell lines, indicating potent antiproliferative activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating conditions characterized by excessive inflammation.
Mechanistic Insights
The mechanism through which this compound exerts its biological effects has been explored using docking simulations and biochemical assays:
- Target Identification : Docking studies indicated potential interactions with the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer signaling pathways.
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in cancer cells, promoting apoptosis through modulation of Bcl-2 family proteins.
Case Studies
Several case studies have been documented regarding the biological evaluation of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various derivatives, including this compound, revealing its potential as a lead compound for further development in anticancer therapies .
- Inflammation Model : In vivo studies demonstrated that treatment with this compound significantly reduced microglial activation in models of neuroinflammation, suggesting its utility in neurological disorders .
Properties
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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